molecular formula C15H13ClN2O3 B7580143 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid

Cat. No. B7580143
M. Wt: 304.73 g/mol
InChI Key: VNHSPJBXPYLSKM-UHFFFAOYSA-N
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Description

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid, also known as CPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been studied extensively for its potential applications in various areas of scientific research. One of its main applications is in the field of neuroscience, where it has been shown to modulate the activity of glutamate receptors, which are involved in various neurological diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has also been studied for its potential use as an analgesic, as it has been shown to reduce pain sensitivity in animal models.

Mechanism of Action

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid enhances the activity of the receptor, leading to increased excitatory neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved learning and memory, and reduced pain sensitivity. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful stimuli.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid for lab experiments is its specificity for the AMPA receptor, which allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are many potential future directions for research on 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid. One area of interest is its potential use as a treatment for neurological diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic, particularly in the treatment of chronic pain. Additionally, further research is needed to fully understand the long-term effects of 3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid on synaptic plasticity and cognitive function, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid can be synthesized using a variety of methods, including the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride, followed by reaction with 2-amino-3-phenylpropanoic acid. Another method involves the reaction of 3-chloropyridine-4-carboxylic acid with 2-amino-3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

properties

IUPAC Name

3-[(3-chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-13-9-17-7-6-11(13)14(19)18-8-12(15(20)21)10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHSPJBXPYLSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=NC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid

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